Lipophilicity Tuning via Eight-Membered Ring
The predicted partition coefficient (XLogP3-AA) for 2-amino-2-(cyclooct-2-en-1-yl)acetic acid is -0.4 [1]. This represents a 1.1 logP unit increase compared to the widely available 2-amino-2-(cyclohex-2-en-1-yl)acetic acid, which has a predicted XLogP3-AA of -1.5 [2]. This quantitative difference indicates substantially higher lipophilicity for the 8-membered ring compound, a critical parameter for crossing biological membranes and engaging hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (Predicted LogP, XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 2-Amino-2-(cyclohex-2-en-1-yl)acetic acid: -1.5 |
| Quantified Difference | A 1.1 log unit increase, translating to approximately 12.6x greater predicted partition coefficient. |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2019.06.18 release). |
Why This Matters
For scientists designing peptides or small molecule probes requiring passive membrane permeability, this 12.6-fold increase in predicted lipophilicity can be the difference between a biologically active compound and a non-starter.
- [1] PubChem. (2025). Compound Summary: (2S)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid (XLogP3-AA). CID 133629289. View Source
- [2] PubChem. (2025). Compound Summary: 2-Amino-2-(cyclohex-2-en-1-yl)acetic acid (XLogP3-AA). CID 222162. View Source
